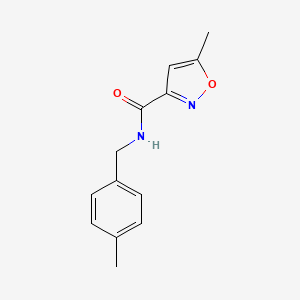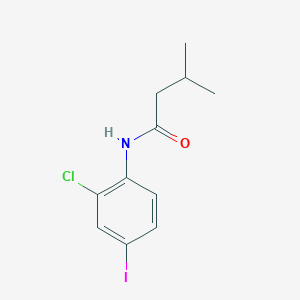![molecular formula C18H17N3O3 B5821058 2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5821058.png)
2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells, fungi, and bacteria. Additionally, it has been shown to modulate various signaling pathways involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide have been extensively studied. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce the aggregation of amyloid-beta protein in the brain, which is a hallmark of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in lab experiments include its high potency and selectivity towards cancer cells, fungi, and bacteria. Additionally, the compound has shown low toxicity towards normal cells, making it a promising candidate for further development. However, the limitations of using this compound include its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research and development of 2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. These include the optimization of the synthesis method to improve yield and purity, the development of more effective formulations to enhance bioavailability, and the testing of the compound in preclinical and clinical studies for its efficacy and safety. Additionally, the compound can be modified to improve its selectivity towards specific cancer cells or pathogens, and to reduce its toxicity towards normal cells. Finally, the compound can be tested for its potential as a therapeutic agent in other diseases, such as viral infections and autoimmune disorders.
In conclusion, 2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a promising chemical compound with potential applications in various scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound can lead to the discovery of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves the reaction of 2-methoxy-N-methylbenzamide and 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired compound.
Aplicaciones Científicas De Investigación
2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has shown potential applications in various scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. The compound has been studied for its potential as an anticancer agent, antifungal agent, and antibacterial agent. Additionally, it has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-21(18(22)14-10-6-7-11-15(14)23-2)12-16-19-17(20-24-16)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZKBJKVOIOQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-furylmethyl)-4-imino-1,6,6-trimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5820979.png)

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5820985.png)



![{2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5821020.png)
![3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5821026.png)

![2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5821033.png)

![4-[3-(3,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5821045.png)

